molecular formula C6H4Cl2IN B3103597 3,5-Dichloro-2-iodoaniline CAS No. 144580-02-9

3,5-Dichloro-2-iodoaniline

Cat. No. B3103597
Key on ui cas rn: 144580-02-9
M. Wt: 287.91 g/mol
InChI Key: RTWDGFDAZRIZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470870

Procedure details

Dissolve 3,5-dichloroaniline (10 g, 61.5 mmol) in 1:1 acetic acid/methylene chloride (200 mL). Add N-iodosuccinimide (16.9 g, 61.5 mmol) as a solid and stir at room temperature in the absence of light for 8 hours. Pour the solution into saturated sodium hydrogen carbonate (200 mL) and extract into methylene chloride (100 mL). Wash with saturated sodium hydrogen carbonate (200 mL), dry (MgSO4) and evaporate the solvent in vacuo. Purify by silica gel chromatography to give the title compound (8.1 g, 45%); mp 61°-63° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
acetic acid methylene chloride
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[I:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>C(O)(=O)C.C(Cl)Cl>[I:10][C:3]1[C:2]([Cl:1])=[CH:8][C:7]([Cl:9])=[CH:6][C:4]=1[NH2:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
acetic acid methylene chloride
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O.C(Cl)Cl
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract into methylene chloride (100 mL)
WASH
Type
WASH
Details
Wash with saturated sodium hydrogen carbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
IC1=C(N)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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